N-(4-fluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Description
N-(4-fluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN2O3S2 and its molecular weight is 396.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study focused on the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives, related to N-(4-fluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, demonstrated antimicrobial properties. These compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting potential applications in developing new antimicrobial agents (Anuse et al., 2019).
Anti-Lung Cancer Activity
Research on novel fluoro-substituted Benzo[b]pyran compounds, which share structural features with this compound, has shown anti-lung cancer activity. These compounds were tested against human cancer cell lines, showing efficacy at low concentrations compared to a reference drug, indicating their potential in cancer therapy (Hammam et al., 2005).
Enzyme Inhibitory Activities
A series of N-substituted acetamides were synthesized and evaluated for their inhibition potential against various enzymes. Compounds similar in structure to this compound demonstrated good activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This highlights their potential for further development into therapeutic agents for diseases associated with these enzymes (Virk et al., 2018).
Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for Src kinase inhibitory and anticancer activities. These studies offer insights into the structure-activity relationship of these compounds, contributing valuable information for the development of new anticancer agents (Fallah-Tafti et al., 2011).
Analgesic Agents
Compounds bearing structural similarity to this compound were synthesized and evaluated for analgesic activity. Some of these compounds exhibited promising analgesic properties, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, indicating their potential as analgesic agents (Fouchard et al., 2001).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S2/c19-15-8-6-14(7-9-15)13-20-17(22)12-16-4-1-2-10-21(16)26(23,24)18-5-3-11-25-18/h3,5-9,11,16H,1-2,4,10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOMEYFCCWHTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.